molecular formula C5H5N5O B030438 5-Aza-7-déazaguanine CAS No. 67410-64-4

5-Aza-7-déazaguanine

Numéro de catalogue: B030438
Numéro CAS: 67410-64-4
Poids moléculaire: 151.13 g/mol
Clé InChI: KSTJOICDZAFYTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Aza-7-deazaguanine, also known as 5-Aza-7-deazaguanine, is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aza-7-deazaguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aza-7-deazaguanine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Base nucléique de l'ADN Hachimoji

5-Aza-7-déazaguanine, également connu sous le nom de 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, est utilisé comme base nucléique de l'ADN hachimoji, où il s'apparie avec la 6-amino-5-nitropyridin-2-one .

Construction de paires de bases d'ARN et d'ADN

Le changement de la face de reconnaissance des nucléosides de tête de pont this compound par rapport aux nucléosides puriques permet la construction de nouvelles paires de bases purine-purine ou purine-pyrimidine dans l'ADN et l'ARN .

Inhibition des virus ARN

Les analogues nucléosidiques de la this compound ont été évalués dans des expériences de culture cellulaire pour l'inhibition de la réplication d'un certain nombre de virus ARN, dont le BVDV, le YFV et le WNV .

Analyse de la structure cristalline

La structure aux rayons X monocristalline de la 7-iodo-5-aza-7-déazaguanosine, un dérivé de la this compound, a été rapportée. Cette structure montre une conformation anti à la liaison glycosidique et une conformation N (O40-endo) pour le fragment ribose, avec une orientation antipériplanaire du groupe 50-hydroxy .

Résistance au stress cellulaire

Les modifications de la déazaguanine, y compris la this compound, contribuent à la résistance au stress cellulaire, modulant directement l'adaptabilité des organismes vivants .

Mécanismes de discrimination soi-non soi

Les modifications de la déazaguanine jouent un rôle dans les mécanismes de discrimination soi-non soi, qui sont essentiels pour la réponse immunitaire des organismes .

Défenses d'évasion de l'hôte

Les modifications de la déazaguanine sont impliquées dans les défenses d'évasion de l'hôte, qui sont des mécanismes utilisés par les agents pathogènes pour échapper au système immunitaire de l'hôte .

Efficacité de la traduction et interactions codon-anticodon

Les modifications de la déazaguanine, y compris la this compound, jouent des rôles multiformes dans la biologie moléculaire de l'ADN et de l'ARNt, façonnant des processus biologiques divers mais essentiels, y compris la mise au point subtile de l'efficacité de la traduction et la modulation complexe des interactions codon-anticodon .

Mécanisme D'action

5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one or 662ZVV7ADX, is a 5-Aza-7-deazapurine base that is an isomer of guanine . This compound has a unique mechanism of action, which we will explore in detail below.

Target of Action

The primary target of 5-Aza-7-deazaguanine is the hachimoji DNA , where it serves as a nucleobase . It pairs with 6-Amino-5-nitropyridin-2-one within this DNA structure .

Mode of Action

5-Aza-7-deazaguanine interacts with its targets through hydrogen bonding . This interaction results in changes to the nucleobase recognition pattern, making it valuable for the construction of homo purine DNA and silver-mediated base pairs .

Biochemical Pathways

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ0-modified DNA to ADG-modified DNA .

Pharmacokinetics

The iodinated nucleoside shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .

Result of Action

The result of 5-Aza-7-deazaguanine’s action is the creation of a unique DNA structure. The compound’s ability to form hydrogen bonds with 6-Amino-5-nitropyridin-2-one allows it to serve as a nucleobase in hachimoji DNA . This results in changes to the nucleobase recognition pattern, which can be used to construct homo purine DNA and silver-mediated base pairs .

Analyse Biochimique

Biochemical Properties

5-Aza-7-deazaguanine is a substrate for wild-type E. coli purine nucleoside phosphorylase and its Ser90Ala mutant in the synthesis of base-modified nucleosides . This suggests that 5-Aza-7-deazaguanine interacts with these enzymes, potentially influencing their activity and the overall biochemical reactions they are involved in.

Cellular Effects

It is known that 5-Aza-7-deazaguanine is used as a nucleobase in hachimoji DNA , suggesting that it may influence cellular processes related to DNA replication, transcription, and translation.

Molecular Mechanism

The molecular mechanism of 5-Aza-7-deazaguanine is not fully elucidated. It is known to be a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides . This suggests that it may interact with this enzyme at the molecular level, potentially influencing its activity and the overall biochemical reactions it is involved in.

Temporal Effects in Laboratory Settings

It is known that 5-Aza-7-deazaguanine is used as a nucleobase in hachimoji DNA , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways that 5-Aza-7-deazaguanine is involved in are not well-documented and require further research. It is known that 5-Aza-7-deazaguanine is a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides , suggesting that it may be involved in the metabolic pathways related to these enzymes.

Subcellular Localization

Given its role as a nucleobase in hachimoji DNA , it is likely to be found in the nucleus where DNA replication and transcription occur.

Activité Biologique

5-Aza-7-deazaguanine (5-Aza-7DG) is a modified nucleobase that has garnered significant interest due to its unique biological activities and potential applications in molecular biology and medicine. This article provides a comprehensive overview of the biological activity of 5-Aza-7DG, including its mechanisms of action, synthesis, and implications in various studies.

Chemical Structure and Synthesis

5-Aza-7-deazaguanine is an analog of guanine, where the nitrogen atom at position 5 is replaced with a carbon atom, and the nitrogen at position 7 is substituted with a carbon atom as well. This modification alters the hydrogen bonding properties and steric characteristics of the nucleobase, allowing it to participate in unique base pairing interactions.

The synthesis of 5-Aza-7DG can be achieved through various chemical methods. One common approach involves the modification of guanine derivatives using specific reagents to facilitate the substitution at positions 5 and 7. A detailed synthetic route can be found in literature sources focusing on nucleobase chemistry .

The biological activity of 5-Aza-7DG is primarily attributed to its ability to mimic natural nucleobases while exhibiting distinct properties. Key mechanisms include:

  • Inhibition of Nucleic Acid Synthesis : Due to its structural similarity to guanine, 5-Aza-7DG can be incorporated into DNA and RNA, potentially disrupting normal nucleic acid synthesis and function. This incorporation can lead to mutations or altered gene expression profiles .
  • Base Pairing Properties : 5-Aza-7DG exhibits unique base pairing capabilities, allowing it to form stable pairs with cytosine and thymine under certain conditions. This property has been explored for constructing novel DNA structures and understanding base recognition mechanisms .
  • Antiviral Activity : Some studies have indicated that 5-Aza-7DG may possess antiviral properties by interfering with viral replication processes. Its incorporation into viral genomes can hinder the function of viral polymerases, thereby reducing viral load .

Case Studies

Several studies have investigated the biological implications of 5-Aza-7DG:

  • Study on Viral DNA Protection : Research has shown that modified nucleobases like 5-Aza-7DG can protect viral DNA from host restriction enzymes, enhancing the survival of viruses in hostile environments. This was demonstrated in experiments involving bacteriophages that utilize such modifications for evading host defenses .
  • Methylation Studies : The compound has also been studied in the context of methylation patterns in genomic DNA. In particular, its effects on methylation dynamics have been linked to various diseases, including cancers where abnormal methylation patterns are prevalent .

Research Findings

Recent research highlights several important findings regarding the biological activity of 5-Aza-7DG:

StudyFindings
Identified protective roles against restriction enzymes in phage DNA through incorporation of modified nucleobases like 5-Aza-7DG.
Demonstrated antiviral properties by disrupting viral replication mechanisms when incorporated into viral genomes.
Explored the potential for creating novel DNA structures through unique base pairing capabilities with 5-Aza-7DG.

Propriétés

IUPAC Name

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTJOICDZAFYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC(=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541537
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67410-64-4
Record name 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67410-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aza-7-deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AZA-7-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Unlike canonical Watson-Crick base pairing, 5-aza-7-deazaguanine exhibits a unique ability to form stable "purine-purine" base pairs. This unusual pairing primarily occurs with either guanine or isoguanine. [, , ] The impact on DNA structure is significant, often leading to the formation of parallel-stranded DNA, a departure from the typical antiparallel orientation. [, , ] This shift in DNA architecture can influence stability and potentially affect interactions with DNA-binding proteins.

A: The molecular formula of 5-aza-7-deazaguanine is C5H5N7O, and its molecular weight is 175.15 g/mol. While spectroscopic data is spread across various publications, a 2019 study by Krul et al. [] provides a detailed spectroscopic analysis, including UV-Vis absorption and fluorescence emission spectra, offering insights into its photophysical properties.

A: The specific arrangement of hydrogen bond donors and acceptors in 5-aza-7-deazaguanine differentiates it from natural purines. This unique arrangement allows it to form stable hydrogen bonds with other purine bases like guanine and isoguanine. Research suggests that the position of functional groups on the 5-aza-7-deazaguanine molecule, especially at position 7, significantly influences the stability of these non-canonical base pairs. [] For instance, bulky substituents at position 7 can hinder base pair formation. []

A: The impact of 5-aza-7-deazaguanine on DNA stability depends on various factors, including the sequence context, the presence of metal ions, and the anomeric configuration of the incorporated nucleoside. Studies indicate that while single incorporations might slightly decrease duplex stability, consecutive 5-aza-7-deazaguanine-isoguanine base pairs can lead to substantial stepwise stabilization. [] Interestingly, silver ions can further stabilize duplexes containing 5-aza-7-deazaguanine-cytosine base pairs. [] This highlights the potential of this modified base for designing metal-mediated DNA structures.

A: Indeed, the unique properties of 5-aza-7-deazaguanine have sparked interest in diverse fields. Research indicates its potential as a substrate for the enzymatic synthesis of modified nucleosides. For example, it has been used in the chemoenzymatic synthesis of clofarabine, a nucleoside analogue with anticancer activity. [] Additionally, the ability to introduce functional groups, like ethynyl or octadiynyl chains, at specific positions on the 5-aza-7-deazaguanine molecule makes it attractive for developing bioconjugation strategies and constructing functional nanomaterials. [, ]

A: Despite its potential, several challenges need to be addressed. One challenge is the synthesis and purification of 5-aza-7-deazaguanine nucleosides, which can be complex, requiring multiple steps and specialized techniques to achieve high purity. [, ] Another challenge relates to the stability of 5-aza-7-deazaguanine. While relatively stable under physiological conditions, its photostability appears to be lower compared to natural guanine. [] This aspect needs further investigation, particularly for applications involving exposure to UV light. Addressing these challenges will be crucial for fully realizing the potential of this intriguing molecule.

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